molecular formula C7H6BrFZn B6303202 4-Fluoro-2-methylphenylzinc bromide CAS No. 1118971-04-2

4-Fluoro-2-methylphenylzinc bromide

Cat. No.: B6303202
CAS No.: 1118971-04-2
M. Wt: 254.4 g/mol
InChI Key: NRGOQZOGKIQQIS-UHFFFAOYSA-M
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Description

4-Fluoro-2-methylphenylzinc bromide is an organozinc compound with the molecular formula C₇H₆BrFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylphenylzinc bromide can be synthesized through the reaction of 4-fluoro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can react with various electrophiles to form new carbon-carbon bonds .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like THF or toluene.

    Negishi Coupling: This reaction also uses a palladium catalyst but involves the use of an organozinc reagent and an organic halide.

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which 4-Fluoro-2-methylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

  • 4-Fluorophenylzinc bromide
  • 2-Methylphenylzinc bromide
  • 4-Bromo-2-methylphenylzinc bromide

Comparison: 4-Fluoro-2-methylphenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to similar compounds, it may offer distinct advantages in terms of reaction efficiency and product yield .

Properties

IUPAC Name

bromozinc(1+);1-fluoro-3-methylbenzene-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGOQZOGKIQQIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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